The synthesis of 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole; hydrochloride involves a multi-step process that begins with commercially available starting materials. The key stages in the synthesis include:
The molecular structure of 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole; hydrochloride can be described by its molecular formula and a molecular weight of 200.28 g/mol. The structural representation includes:
InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15/h2-5,14H,6-9H2,1H3
ZBXDOQWPGBISAR-UHFFFAOYSA-N
The compound features a bicyclic structure with an azepine ring fused to an indole system. The methyl group at position six contributes to its unique properties and receptor binding affinities.
6-Methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole; hydrochloride is involved in various chemical reactions:
The specific products formed depend on the reagents and conditions employed during these reactions.
The mechanism of action for 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole; hydrochloride primarily involves its interaction with serotonin receptors:
The physical and chemical properties of 6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole; hydrochloride include:
| Property | Value |
|---|---|
| CAS Number | 15923-78-1 |
| Molecular Formula | C13H16N2 |
| Molecular Weight | 200.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Appearance | White crystalline powder |
These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.
6-Methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole; hydrochloride has several scientific applications:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4